methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with two nitrogen atoms. Its structure includes a methyl ester group at position 7, a 3-fluoro-4-methylphenyl substituent at position 3, and a piperazine ring at position 2 bearing a 2-fluorophenyl group. The fluorine atoms and methyl group in this compound likely enhance lipophilicity and metabolic stability, while the piperazine moiety may improve solubility and target engagement .
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-17-7-9-19(16-22(17)29)33-25(34)20-10-8-18(26(35)36-2)15-23(20)30-27(33)32-13-11-31(12-14-32)24-6-4-3-5-21(24)28/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGDZHBCHJHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the piperazine and phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include fluorobenzene derivatives, piperazine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
Biologically, this compound may exhibit interesting pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of quinazoline compounds are explored for their potential as drugs. This compound may be investigated for its efficacy in treating specific diseases or conditions, based on its biological activity.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Molecular Formula : C₁₆H₁₁FN₂O₃
- Molar Mass : 298.27 g/mol
- Core Structure : Phthalazine (a fused benzene and pyridazine ring)
- Key Substituents :
- 4-Fluorophenyl at position 3.
- Methyl ester at position 1.
- Structural Differences: The central heterocycle differs (phthalazine vs. Fluorine substitution occurs at the para position of the phenyl group in this compound vs. meta and ortho positions in the target quinazoline derivative.
- Implications : Phthalazines are associated with diverse biological activities, including antimicrobial and anticancer effects. The absence of a piperazine group in this compound may limit its ability to interact with receptors requiring amine-based recognition .
Triazolone-Piperazine Derivatives
Two compounds from Pharmacopeial Forum (2017) share structural motifs with the target molecule:
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
4-(4-{4-[4-({(2RS,4RS)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structural Features :
- Both contain a triazolone core, a dioxolane ring, and dichlorophenyl groups.
- Piperazine is functionalized with a triazole-linked dioxolane moiety.
- Key Differences vs. Dichlorophenyl groups increase hydrophobicity compared to fluorophenyl substituents in the quinazoline derivative. The isopropyl/sec-butyl groups in these compounds may sterically hinder binding to flat binding pockets favored by quinazolines .
Structural and Functional Analysis Table
Key Research Findings and Trends
Dichlorophenyl groups in the triazolone derivatives offer greater electron-withdrawing effects but may increase toxicity risks .
Piperazine Functionalization :
- The 2-fluorophenyl-piperazine in the quinazoline derivative may enhance selectivity for serotonin or dopamine receptors, whereas the triazolone derivatives’ piperazine-triazole-dioxolane motif could target cytochrome P450 enzymes .
Heterocyclic Core Impact :
- Quinazolines are well-documented in kinase inhibitor design (e.g., EGFR inhibitors), while phthalazines are less explored but show promise in DNA intercalation. Triazolones are often linked to antifungal activity .
Biological Activity
Methyl 3-(3-fluoro-4-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate, a novel compound within the quinazoline family, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure incorporates a quinazoline core, which is known for its diverse biological activities. The presence of fluorine atoms and a piperazine moiety enhances its pharmacological profile.
Quinazolines, including this compound, exhibit various mechanisms of action:
- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of specific kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and Aurora kinases. This compound has shown promise in inhibiting these pathways, leading to reduced tumor cell proliferation.
- Antioxidant Activity : The presence of electron-withdrawing fluorine groups may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory effects.
- Modulation of Neurotransmitter Systems : The piperazine ring suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways and provide therapeutic effects in psychiatric disorders.
Anticancer Activity
Research indicates that quinazoline derivatives have significant anticancer properties. For instance:
- A study demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .
Antimicrobial Activity
Quinazolines have also been explored for their antimicrobial properties:
- Studies have reported that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications:
- Preliminary studies indicate that similar compounds can modulate serotonin and dopamine receptors, which may provide therapeutic benefits in treating anxiety and depression .
Table 1: Biological Activities of Related Quinazoline Derivatives
| Compound Name | Target | Biological Activity | Reference |
|---|---|---|---|
| Compound A | EGFR | Anticancer | |
| Compound B | Aurora Kinase | Cytotoxic | |
| Compound C | Bacterial Cells | Antimicrobial |
| Mechanism | Description |
|---|---|
| Kinase Inhibition | Inhibits growth factor receptors |
| Antioxidant Activity | Scavenges free radicals |
| Neurotransmitter Modulation | Affects serotonin/dopamine pathways |
Case Studies
- Case Study on Anticancer Efficacy :
- Neuropharmacological Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
